molecular formula C19H14ClFN6OS B2833429 N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide CAS No. 895119-50-3

N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide

Cat. No.: B2833429
CAS No.: 895119-50-3
M. Wt: 428.87
InChI Key: VEBRKUYGVIDQQZ-UHFFFAOYSA-N
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Description

N-{3-[1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core fused with a 1,2,3-triazole moiety. The molecule is substituted with a 3-chloro-4-fluorophenyl group and a 3-methylbenzamide side chain.

Properties

IUPAC Name

N-[3-[1-(3-chloro-4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN6OS/c1-10-4-3-5-12(8-10)18(28)23-19-22-17(25-29-19)16-11(2)27(26-24-16)13-6-7-15(21)14(20)9-13/h3-9H,1-2H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBRKUYGVIDQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=C(C=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The thiadiazole ring can be synthesized via the reaction of thiosemicarbazide with appropriate reagents under acidic or basic conditions. The final step involves coupling the triazole-thiadiazole intermediate with 3-methylbenzoyl chloride to form the desired benzamide compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the use of continuous flow reactors can improve the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against various bacterial and fungal strains. The triazole and thiadiazole moieties are crucial for its activity:

  • Bacterial Inhibition : Studies indicate that derivatives of triazoles can inhibit methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .
  • Fungal Activity : The compound has shown potent antifungal effects against Candida species, outperforming traditional antifungals such as fluconazole in efficacy .

Anticancer Potential

Research indicates that N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide may possess anticancer properties:

  • Mechanism of Action : The compound's structure allows it to interact with specific enzymes involved in cancer cell proliferation. For instance, it may inhibit topoisomerases or induce apoptosis in cancer cells .
  • Case Studies : In vitro studies have demonstrated that this compound can reduce the viability of various cancer cell lines significantly .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been observed in several studies:

  • Cytokine Inhibition : It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Structure–Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural components:

Structural ComponentActivity TypeNotes
Triazole RingAntifungal/BacterialEssential for binding to target enzymes
ThiadiazoleAnticancerEnhances interaction with cancer cell receptors
Chlorine and Fluorine SubstituentsIncreased PotencyModifications enhance lipophilicity and bioavailability

Mechanism of Action

The mechanism of action of N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be identified from the evidence, particularly compounds sharing triazole, thiadiazole, or halogenated aryl groups. Below is a detailed comparison based on synthesis, structural features, and inferred properties:

Structural Analog: N-(3-Chloro-4-fluorophenyl)-5-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide (Compound 52)

Source : Synthesis described in Medicinal Chemistry Research ().
Key Similarities :

  • Triazole Moiety : Both compounds feature a 1,2,3-triazole ring, a pharmacophore common in drug discovery due to its metabolic stability and hydrogen-bonding capacity.
  • Halogenated Aryl Groups : The 3-chloro-4-fluorophenyl substituent is present in both compounds, suggesting shared electronic and steric properties.

Key Differences :

  • Core Structure: The target compound uses a 1,2,4-thiadiazole core, while Compound 52 employs a tetrahydropyrimidine scaffold.
  • Substituents : The target compound has a 3-methylbenzamide group, whereas Compound 52 includes a 2,4-difluorobenzyl side chain. Fluorine substitution often improves bioavailability, but methyl groups may enhance lipophilicity.

Structural and Functional Implications

Electronic and Steric Effects
  • Methyl vs. Cyclopropyl Groups : The 5-methyl group on the triazole in the target compound may reduce steric hindrance compared to the cyclopropyl substituent in Compound 52, possibly improving solubility .
Pharmacokinetic Predictions
  • Lipophilicity : The 3-methylbenzamide group increases logP compared to more polar substituents (e.g., carboxylates), which may affect membrane permeability.
  • Metabolic Stability : Fluorine atoms (in both compounds) are likely to retard oxidative metabolism, extending half-life .

Data Table: Comparative Analysis

Feature Target Compound Compound 52
Core Structure 1,2,4-Thiadiazole Tetrahydropyrimidine
Triazole Substituent 5-Methyl 4-Cyclopropyl
Aryl Group 3-Chloro-4-fluorophenyl 3-Chloro-4-fluorophenyl
Side Chain 3-Methylbenzamide 2,4-Difluorobenzyl
Synthesis Coupling Agents Likely EDC/HOBt (inferred) EDC·HCl, HOBt·H₂O
Predicted logP ~3.5 (estimated) ~2.8 (estimated)

Biological Activity

N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a thiadiazole moiety. Its molecular formula is C19H14ClFN6O2SC_{19}H_{14}ClFN_6O_2S with a molecular weight of approximately 405.86 g/mol. The presence of halogenated phenyl groups contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes such as InhA in Mycobacterium tuberculosis, which is crucial for fatty acid synthesis. This inhibition can lead to bactericidal effects against resistant strains of tuberculosis .
  • Antifungal and Antiviral Properties : Triazole derivatives are known for their antifungal properties by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. Additionally, they have shown antiviral activity against various viruses by interfering with viral replication processes .
  • Anticancer Activity : Some studies suggest that triazole-containing compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Biological Activities

Research has demonstrated various biological activities associated with this compound:

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against both bacterial and fungal strains. For instance, derivatives containing triazole rings have been documented to possess potent anti-tubercular effects with Minimum Inhibitory Concentration (MIC) values as low as 12.5 μg/mL against M. tuberculosis .

Anticancer Activity

Studies have indicated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For example, triazole derivatives have been shown to induce apoptosis in breast cancer cells through mitochondrial pathways .

Case Studies

Several case studies highlight the effectiveness of triazole-containing compounds:

  • Anti-Tubercular Activity : A study involving a series of triazole derivatives demonstrated that compounds with similar structures to this compound exhibited MIC values ranging from 12.5 μg/mL to 62.5 μg/mL against different strains of M. tuberculosis and M. bovis BCG .
  • Anticancer Effects : In vitro studies on triazole derivatives showed significant cytotoxicity against human lung cancer cells (A549) and breast cancer cells (MCF7), with IC50 values indicating potent anticancer properties .

Data Summary

Activity Target MIC/IC50 Value Reference
Anti-TubercularMycobacterium tuberculosis12.5 μg/mL
AntifungalVarious Fungal StrainsVaries
AnticancerA549 & MCF7 CellsVaries

Q & A

Q. What are the key synthetic pathways and optimization strategies for synthesizing N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide?

The synthesis involves multi-step reactions, including cyclocondensation to form the triazole and thiadiazole rings, followed by amide coupling. Critical optimization parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
  • Catalyst use : Transition-metal catalysts (e.g., Cu(I)) improve regioselectivity in triazole formation .
  • Temperature control : Maintaining 60–80°C minimizes side reactions during thiadiazole ring closure .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₅ClFN₆OS) .
  • Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O (~1650 cm⁻¹) and triazole C-N (~1500 cm⁻¹) .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based protocols .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Substituent variation : Modify the chloro-fluorophenyl group to assess steric/electronic effects on target binding .
  • Bioisosteric replacement : Replace the thiadiazole ring with oxadiazole to evaluate metabolic stability .
  • Computational docking : Use AutoDock Vina to predict interactions with ATP-binding pockets in kinases .

Q. What strategies resolve contradictions in reported biological efficacy across studies?

  • Dose-response standardization : Ensure consistent molar concentrations (e.g., 1–100 µM) to compare IC₅₀ values .
  • Orthogonal assays : Validate enzyme inhibition results with cellular proliferation assays .
  • Batch purity analysis : Use HPLC (≥95% purity) to exclude impurities as confounding factors .

Q. How are in vivo pharmacokinetic properties evaluated for this compound?

  • ADME profiling :
    • Absorption : Caco-2 cell monolayer permeability assays .
    • Metabolism : Liver microsome stability tests (human/rodent) .
    • Excretion : Radiolabeled tracer studies in rodent models .

Q. What advanced techniques elucidate the mechanism of action (MoA) in disease models?

  • RNA-seq/proteomics : Identify differentially expressed genes/proteins post-treatment in cancer cell lines .
  • CRISPR-Cas9 knockout : Validate target engagement by deleting putative receptors (e.g., EGFR) .
  • Pharmacodynamic markers : Measure phospho-kinase levels via Western blot .

Q. How can regioselectivity challenges during triazole synthesis be mitigated?

  • Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regioselectivity .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 85% in 30 minutes) .

Q. What computational methods predict metabolic stability and toxicity?

  • In silico tools :
    • SwissADME : Predicts CYP450-mediated metabolism .
    • ProTox-II : Estimates hepatotoxicity and mutagenicity risks .

Q. How are polymorphic forms of the compound characterized for formulation studies?

  • X-ray diffraction (XRD) : Determines crystal lattice structure .
  • Differential Scanning Calorimetry (DSC) : Identifies melting points and phase transitions .
  • Solubility screening : Use biorelevant media (e.g., FaSSIF/FeSSIF) to assess bioavailability .

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